N-benzyl-3-(1,3-dioxolan-2-yl)aniline
Description
Contextualization within Aniline (B41778) and Acetal (B89532) Chemistry
The chemical nature of N-benzyl-3-(1,3-dioxolan-2-yl)aniline is best understood by examining its two primary components: the N-benzylaniline core and the 1,3-dioxolane (B20135) substituent.
Aniline Chemistry : The aniline portion of the molecule is a primary aromatic amine derivative. The nitrogen atom's lone pair of electrons is delocalized into the aromatic ring, which influences the ring's reactivity and the nitrogen's basicity. The presence of the benzyl (B1604629) group on the nitrogen atom makes it a secondary amine, a structural feature that is central to many synthetic transformations. N-benzylanilines are common precursors in the synthesis of more complex molecules, including heterocycles and polymers. For instance, the electrochemical oxidation of N-benzylaniline can produce an adherent, conductive polymer film. sigmaaldrich.com
Acetal Chemistry : The 1,3-dioxolane group is a cyclic acetal. Acetals are well-known in organic chemistry as protecting groups for carbonyl compounds (aldehydes and ketones) due to their stability under neutral or basic conditions and their susceptibility to cleavage under acidic conditions. In this molecule, the dioxolane is attached to the aniline ring, suggesting it likely serves to mask a formyl group (an aldehyde) during a synthetic sequence. This strategic protection allows for chemical modifications on other parts of the molecule, such as the aniline nitrogen, without affecting the aldehyde.
Historical Development and Significance of Related Structural Motifs
The synthesis and study of molecules like this compound are built upon a rich history of organic chemistry.
N-Alkylation of Anilines : The formation of N-benzylanilines represents a subclass of N-alkylation reactions of amines, a cornerstone of organic synthesis. Historically, methods involved the direct reaction of an aniline with a benzyl halide. dergipark.org.tr However, this method can sometimes lead to over-alkylation, producing tertiary amines. dergipark.org.tr A more controlled and widely adopted modern method is reductive amination. This two-step process involves the reaction of an aniline with an aldehyde to form a Schiff base (an imine), which is then reduced to the corresponding secondary amine. dergipark.org.tr This approach is highly efficient for creating mono-substituted N-benzylanilines. dergipark.org.tr
Acetal Protecting Groups : The use of acetals as protecting groups was a significant advancement in synthetic organic chemistry. The 1,3-dioxolane group, formed from a carbonyl compound and ethylene (B1197577) glycol, became particularly popular due to its ease of formation and removal. This strategy allows for the selective transformation of multifunctional molecules, a concept critical to the total synthesis of complex natural products and pharmaceuticals.
The combination of these two fundamental concepts—N-alkylation and carbonyl protection—enables the construction of elaborate molecules like this compound, which can then serve as versatile intermediates for further chemical elaboration.
Overview of Current Research Landscape and Academic Gaps
Current research involving structural motifs present in this compound is vibrant and expansive. N-benzylaniline derivatives are being investigated for a wide range of applications.
Medicinal Chemistry : Substituted N-benzylaniline derivatives have been explored for their potential biological activities. For example, certain derivatives are being developed as antibacterial agents, specifically targeting methicillin-resistant Staphylococcus aureus (MRSA). google.com
Materials Science : The N-benzylaniline core is a building block for conducting polymers. Research has shown that the electropolymerization of N-benzylaniline on electrodes can create polymer films with interesting electronic properties. sigmaaldrich.com
Organic Synthesis : The N-benzylaniline framework is a common intermediate in the synthesis of more complex molecular structures, such as substituted oxindoles. orgsyn.org
Despite the broad interest in its constituent parts, there is a noticeable academic gap concerning the specific compound this compound. There is a lack of published studies detailing its synthesis, characterization, and potential applications. This presents an opportunity for future research to explore this specific molecule, investigating its unique properties and potential uses that may arise from the specific combination of its functional groups. For example, research into the antioxidant and anti-inflammatory activities of N-benzyl compounds with different heterocyclic moieties is an active area of investigation. mdpi.comresearchgate.net
Interdisciplinary Relevance in Chemical Sciences
The structural features of this compound give it relevance across multiple chemical disciplines.
Synthetic Chemistry : As a synthetic intermediate, this compound is a valuable building block. The aniline nitrogen can be further functionalized, the aromatic rings can undergo electrophilic substitution, and the dioxolane group can be hydrolyzed to reveal a reactive aldehyde group, opening pathways to a vast array of other compounds.
Medicinal Chemistry : The N-benzylaniline scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. The specific substitution pattern of this compound could be explored for novel therapeutic properties.
Materials Science : The potential for this molecule to be a monomer for novel conducting polymers, following the precedent set by the parent N-benzylaniline, makes it of interest to materials scientists. The presence of the dioxolane group could be used to introduce further functionality into the resulting polymer after its deprotection.
Analytical Chemistry : N-benzylaniline itself has been used as a reagent in the solvent extraction and separation of metal ions like gallium, indium, and thallium, highlighting a potential application for its derivatives in analytical and separation sciences. sigmaaldrich.com
Physicochemical Properties of this compound
The physical and chemical properties of a molecule are dictated by its structure. For this compound, these properties can be inferred from its constituent functional groups.
| Property | Value |
| Molecular Formula | C16H17NO2 |
| Molecular Weight | 255.31 g/mol |
| Physical State | Likely a solid or oil at room temperature |
| Solubility | Expected to be soluble in common organic solvents like chloroform, diethyl ether, and alcohols; insoluble in water. sigmaaldrich.com |
This data is based on the known properties of the parent compound N-benzylaniline and general principles of organic chemistry.
Structure
3D Structure
Properties
CAS No. |
180336-50-9 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-benzyl-3-(1,3-dioxolan-2-yl)aniline |
InChI |
InChI=1S/C16H17NO2/c1-2-5-13(6-3-1)12-17-15-8-4-7-14(11-15)16-18-9-10-19-16/h1-8,11,16-17H,9-10,12H2 |
InChI Key |
ISDGXMSVHFIAON-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Benzyl 3 1,3 Dioxolan 2 Yl Aniline
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.com For N-benzyl-3-(1,3-dioxolan-2-yl)aniline, two primary disconnection points are considered logical and synthetically viable.
The most straightforward retrosynthetic disconnection is breaking the bond between the aniline (B41778) nitrogen and the benzylic carbon. This C-N bond disconnection is a common strategy for the synthesis of secondary amines. libretexts.org
Figure 1: Retrosynthetic Disconnection of the N-Benzyl Bond
Where Ar represents the 3-(1,3-dioxolan-2-yl)phenyl group.
This disconnection suggests that this compound can be synthesized from two key precursors:
3-(1,3-dioxolan-2-yl)aniline (B1277344)
This approach is highly convergent and utilizes readily available starting materials. The forward reaction corresponding to this disconnection is a reductive amination. libretexts.org
An alternative, though often less direct, disconnection involves breaking the C-C bond between the aromatic ring and the dioxolane group.
Figure 2: Retrosynthetic Disconnection of the Dioxolane-Aniline Linkage
Where Ar represents the phenyl group.
This disconnection points to a multi-step synthesis starting from N-benzylaniline. The synthesis would involve introducing a formyl group at the meta-position of the aniline ring, followed by protection of the aldehyde as a dioxolane acetal (B89532). This route is generally more complex and may present challenges with regioselectivity during the formylation step.
Given the efficiency and simplicity of the reductive amination pathway, the disconnection at the N-benzyl bond is the preferred synthetic strategy.
Conventional Synthetic Pathways
The forward synthesis, guided by the primary retrosynthetic analysis, focuses on the reaction between 3-(1,3-dioxolan-2-yl)aniline and benzaldehyde through reductive amination. This can be performed using either a one-pot protocol or a stepwise approach.
Reductive amination is a cornerstone method for the synthesis of amines. libretexts.org It involves the reaction of a carbonyl compound (in this case, benzaldehyde) with an amine (3-(1,3-dioxolan-2-yl)aniline) to form an intermediate imine, which is then reduced to the target secondary amine. libretexts.orgnih.gov A variety of reducing agents can be employed for this transformation. libretexts.org
One-pot procedures are highly efficient as they combine the imine formation and reduction steps into a single reaction vessel, avoiding the isolation of the intermediate imine. tandfonline.comrsc.org This approach is often preferred in modern organic synthesis due to its operational simplicity and time-saving nature.
The reaction typically involves mixing the aniline and aldehyde precursors in a suitable solvent, followed by the addition of a reducing agent. ias.ac.in
Table 1: Representative One-Pot Reductive Amination Conditions
| Precursor 1 | Precursor 2 | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 3-(1,3-dioxolan-2-yl)aniline | Benzaldehyde | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE) | Room Temperature | ~90-95 |
| 3-(1,3-dioxolan-2-yl)aniline | Benzaldehyde | Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | Room Temperature | ~85-90 |
Note: Yields are estimated based on typical reductive amination reactions for similar substrates and may vary.
Sodium triacetoxyborohydride is a particularly mild and selective reducing agent for this purpose. organic-chemistry.org Catalytic hydrogenation using H₂ and a metal catalyst like Pd/C is also a very effective and clean method. tandfonline.com
In a stepwise approach, the imine intermediate is first formed and sometimes isolated before being subjected to reduction. nih.gov This method allows for more precise control over each stage of the reaction.
Step 1: Imine Formation The condensation of 3-(1,3-dioxolan-2-yl)aniline with benzaldehyde forms the corresponding N-benzylidene-3-(1,3-dioxolan-2-yl)aniline (a Schiff base). This reaction is typically carried out in a solvent that allows for the removal of water, which drives the equilibrium towards the imine product. researchgate.net
Step 2: Reduction of the Imine The isolated or in-situ generated imine is then reduced to the final secondary amine. A common and effective reducing agent for this step is sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org
Table 2: Conditions for Stepwise Reductive Amination
| Step | Reactants | Reagents/Conditions | Solvent | Product |
|---|---|---|---|---|
| 1. Imine Formation | 3-(1,3-dioxolan-2-yl)aniline, Benzaldehyde | Toluene (B28343), Dean-Stark trap, reflux | Toluene | N-benzylidene-3-(1,3-dioxolan-2-yl)aniline |
This two-step process can sometimes lead to higher purity of the final product, as intermediates can be purified. However, it is generally more time- and resource-intensive than the one-pot protocols. nih.gov
N-Alkylation and Arylation Reactions
The formation of the N-benzyl bond is a critical step in the synthesis of the target molecule. This can be accomplished through several modern catalytic and classical reactions.
Palladium-Catalyzed C-N Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-nitrogen bonds, offering a versatile route to anilines and their derivatives. wesleyan.edunih.gov The Buchwald-Hartwig amination, in particular, stands out as a highly effective method for the synthesis of aryl amines from aryl halides and primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a phosphine (B1218219) or carbene ligand and a base. acsgcipr.org
The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. libretexts.org This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired N-arylated amine and regenerates the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the efficiency of the reaction, with sterically hindered phosphine ligands often providing the best results. wikipedia.org
Another relevant palladium-catalyzed reaction is the Ullmann condensation, which is a copper-promoted conversion of aryl halides to aryl amines, among other products. wikipedia.org While traditionally requiring harsh conditions, modern variations of the Ullmann reaction utilize soluble copper catalysts and ligands, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org
| Reaction | Catalyst | Typical Substrates | Key Features |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium complexes with phosphine or carbene ligands | Aryl halides/triflates and primary/secondary amines | Broad substrate scope, mild reaction conditions with modern catalysts. wikipedia.orgacsgcipr.org |
| Ullmann Condensation | Copper (metal or salts) | Aryl halides and amines | Traditionally requires high temperatures; modern methods are milder. wikipedia.org |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Precursors
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the formation of the C-N bond. This reaction typically involves the substitution of a leaving group on an aromatic ring by a nucleophile. researchgate.net For the synthesis of this compound, this would involve the reaction of a halogenated precursor, such as 3-fluoro or 3-chloro-(1,3-dioxolan-2-yl)benzene, with benzylamine (B48309).
The SNAr mechanism proceeds through a two-step addition-elimination process. youtube.com The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups on the aromatic ring, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction. pressbooks.pub In the second step, the leaving group is expelled, restoring the aromaticity of the ring.
In cases where the aromatic ring is not activated by strong electron-withdrawing groups, the reaction can proceed through a benzyne (B1209423) intermediate under harsh conditions, involving a strong base. pressbooks.pub This elimination-addition mechanism can sometimes lead to a mixture of products. pressbooks.pub
Protecting Group Strategies for the Carbonyl Precursor
The synthesis of this compound necessitates the protection of a carbonyl group, typically an aldehyde, in the aniline precursor. This is essential to prevent unwanted reactions of the carbonyl group during the N-alkylation or arylation steps.
Formation of the 1,3-Dioxolane (B20135) Moiety
The 1,3-dioxolane moiety serves as a common and effective protecting group for aldehydes and ketones. jove.com It is formed by the reaction of the carbonyl compound with ethylene (B1197577) glycol in the presence of an acid catalyst. libretexts.orgkhanacademy.org This reaction is an equilibrium process, and to drive it towards the formation of the acetal, the water produced must be removed, often by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent. libretexts.orglibretexts.org
The mechanism of acetal formation involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. libretexts.org Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, a second molecule of the alcohol attacks this carbocation, and deprotonation yields the acetal. libretexts.org When a diol like ethylene glycol is used, a cyclic acetal is formed. openstax.org
Chemoselectivity Considerations in Acetal Formation
When dealing with multifunctional molecules, such as an aminobenzaldehyde, chemoselectivity becomes a critical consideration. The goal is to selectively protect the aldehyde group without affecting the amine functionality. organic-chemistry.org Aldehydes are generally more reactive towards nucleophiles than ketones, which can be exploited for selective protection. chemistrysteps.com
The protection of the aldehyde in the presence of an amine can be achieved due to the different reactivity of these functional groups under specific conditions. While amines are nucleophilic, the formation of an acetal is typically carried out under acidic conditions. acs.org In an acidic medium, the amine group will be protonated to form an ammonium (B1175870) salt, which is no longer nucleophilic and thus does not interfere with the acetal formation at the aldehyde. This allows for the selective protection of the carbonyl group. researchgate.net
Orthogonal protection strategies are also relevant in complex syntheses where multiple functional groups need to be protected and deprotected sequentially. fiveable.mewikipedia.org This involves using protecting groups that can be removed under different conditions, allowing for selective deprotection of one group while others remain intact. fiveable.mebham.ac.uk
Advanced and Sustainable Synthetic Approaches
In line with the principles of green chemistry, modern synthetic methodologies aim to be more environmentally benign and efficient. mdpi.com For the synthesis of this compound, several advanced and sustainable approaches can be considered.
One such approach is the use of microwave-assisted organic synthesis. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a shorter time compared to conventional heating. rsc.orgresearchgate.net This technique has been successfully applied to N-alkylation reactions. rsc.orgresearchgate.net
Biocatalysis offers another sustainable alternative. Enzymes, such as nitroreductases, can be used for the reduction of nitroaromatics to anilines under mild, aqueous conditions, avoiding the need for harsh reducing agents or precious metal catalysts. nih.govacs.org This approach is highly chemoselective and can be integrated into continuous flow systems for efficient production. nih.govacs.org
Flow chemistry, or continuous flow synthesis, is another advanced manufacturing technique that offers advantages in terms of safety, scalability, and process control. mdpi.com Reactions are carried out in a continuous stream within a reactor, allowing for precise control over reaction parameters and facilitating the integration of multiple reaction and purification steps. mdpi.com This technology is being increasingly adopted for the synthesis of fine chemicals and pharmaceuticals.
Furthermore, the development of greener reaction media, such as water or ionic liquids, and the use of recyclable catalysts are key areas of research aimed at reducing the environmental impact of chemical syntheses. acs.orgrsc.org Reductive amination using environmentally benign reducing agents is another green approach for N-alkylation. acs.org
| Approach | Description | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Faster reaction rates, higher yields, cleaner reactions. rsc.orgresearchgate.net |
| Biocatalysis | Use of enzymes to catalyze reactions. | Mild conditions, high selectivity, environmentally friendly. nih.govacs.org |
| Flow Chemistry | Reactions are run in a continuously flowing stream. | Improved safety, scalability, and process control. mdpi.com |
| Green Chemistry Principles | Use of safer solvents, recyclable catalysts, and atom-economical reactions. | Reduced environmental impact and waste. mdpi.comacs.org |
Catalytic Synthesis Methods
Catalysis is fundamental to the efficient synthesis of this compound, offering pathways that are both selective and high-yielding. Methodologies range from well-established metal-catalyzed cross-coupling reactions to emerging metal-free organocatalytic systems.
Metal-Catalyzed (e.g., Copper, Palladium) Transformations
Transition metal catalysis provides the most direct and widely applied routes for the formation of the C–N bond central to the this compound structure. Palladium and copper complexes are particularly prominent in this area.
Palladium-Catalyzed Synthesis: The Buchwald-Hartwig amination is a cornerstone of modern C–N cross-coupling. acs.org This reaction can be envisioned for the synthesis of the target molecule by coupling an aryl halide with an amine. Two primary pathways are feasible:
Reaction of 3-(1,3-dioxolan-2-yl)aniline with a benzyl (B1604629) halide (e.g., benzyl bromide).
Reaction of benzylamine with a halo-aromatic precursor, such as 1-bromo-3-(1,3-dioxolan-2-yl)benzene.
These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, in conjunction with a phosphine ligand (e.g., BINAP, XPhos) and a base (e.g., NaOt-Bu, Cs₂CO₃) in an inert solvent like toluene or dioxane. The choice of ligand is critical to prevent side reactions, such as the double arylation of primary alkylamines. acs.org
Copper-Catalyzed Synthesis: Copper-catalyzed N-arylation, historically known as the Ullmann condensation, offers a more economical alternative to palladium. Modern advancements have led to milder reaction conditions. A simple and inexpensive system employing copper(I) bromide (CuBr) with a ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) can facilitate the C-N coupling at room temperature. organic-chemistry.org This method is applicable to the coupling of aliphatic halides with amines, making it suitable for the benzylation of 3-(1,3-dioxolan-2-yl)aniline.
Table 1: Comparison of Metal-Catalyzed Synthesis Conditions
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Modern Ullmann) |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, CuBr, Cu₂O |
| Ligand | Phosphine-based (e.g., XPhos, RuPhos) | N- or O-based (e.g., PMDTA, L-proline) |
| Base | Strong, non-nucleophilic (e.g., NaOt-Bu) | Milder (e.g., K₂CO₃, Cs₂CO₃) |
| Temperature | 80-120 °C | Room Temperature to 110 °C |
| Substrate Scope | Very broad | Good, improving with new ligands |
Organocatalytic Systems
While direct organocatalytic N-benzylation is less common, metal-free approaches provide valuable alternatives. These methods often involve the activation of substrates through non-metallic catalysts or reagents.
A prominent strategy involves a two-step sequence:
Imine Formation: The condensation of 3-(1,3-dioxolan-2-yl)aniline with benzaldehyde produces an intermediate N-benzylidene-3-(1,3-dioxolan-2-yl)aniline. This reaction is typically catalyzed by a simple acid or base.
Imine Reduction: The subsequent reduction of the imine to the target secondary amine can be achieved using various methods, including organocatalytic transfer hydrogenation. A common system for this involves a Hantzsch ester as the hydrogen source in the presence of a chiral phosphoric acid catalyst, which is particularly useful for achieving enantioselectivity if a chiral center is present.
Other metal-free strategies that could be adapted for this synthesis include the desulfinylative Smiles rearrangement of sulfinamides and nitrosonium-initiated C-N bond formation, which proceed under mild conditions and avoid transition metal contaminants. nih.govacs.org
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound focuses on reducing environmental impact by minimizing waste, avoiding hazardous solvents, and maximizing reaction efficiency.
Solvent-Free and Aqueous Media Reactions
Eliminating volatile organic solvents (VOCs) is a primary goal of green chemistry. The N-alkylation of anilines can be performed under solvent-free conditions, often facilitated by microwave irradiation, which can accelerate reaction rates and improve yields. organic-chemistry.org
Alternatively, replacing conventional solvents with greener media is a viable approach. Deep Eutectic Solvents (DESs), such as a mixture of choline (B1196258) chloride and lactic acid, have been shown to be effective media for the allylic alkylation of anilines at room temperature, offering a sustainable and metal-free reaction environment. rsc.org Ionic liquids have also been demonstrated as effective solvents for the selective N-alkylation of anilines. rsc.org
Table 2: Green Solvent Alternatives for N-Alkylation
| Solvent System | Typical Conditions | Advantages |
|---|---|---|
| Solvent-Free | Microwave irradiation, 150-170 °C | No solvent waste, rapid heating |
| Deep Eutectic Solvent | Choline chloride/lactic acid, Room temp. | Biodegradable, low cost, mild conditions |
| Ionic Liquid | [bmim]PF₆, 170 °C | Low vapor pressure, recyclable |
Atom Economy and Waste Minimization
Atom economy is a core metric of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.org The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product with no byproducts. jocpr.com
Different synthetic routes to this compound exhibit vastly different atom economies:
Reductive Amination: The reaction between 3-(1,3-dioxolan-2-yl)aniline and benzaldehyde followed by reduction (or a direct one-pot reaction) is highly atom-economical. If a transfer hydrogenation is used, the only byproduct is water, leading to a very high atom economy.
Nucleophilic Substitution: The reaction of 3-(1,3-dioxolan-2-yl)aniline with benzyl chloride generates a stoichiometric amount of hydrogen chloride, which must be neutralized by a base, creating salt waste and lowering the atom economy.
Table 3: Atom Economy Comparison of Synthetic Routes
| Synthetic Route | Reactants | Products | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Reductive Amination | 3-(1,3-dioxolan-2-yl)aniline + Benzaldehyde + H₂ | This compound | H₂O | 93.8% |
| Nucleophilic Substitution | 3-(1,3-dioxolan-2-yl)aniline + Benzyl Chloride | This compound | HCl | 81.6% |
Calculations assume 100% yield and necessary reagents for the transformation.
Flow Chemistry Applications in Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. umanitoba.ca
The synthesis of this compound is well-suited for a flow process, particularly via catalytic hydrogenation or reductive amination. A solution of the starting materials, such as 3-(1,3-dioxolan-2-yl)aniline and benzaldehyde, can be mixed with a hydrogen source and pumped through a packed-bed reactor containing a heterogeneous catalyst (e.g., Pt/C or Pd/C). mdpi.com
This setup allows for:
Enhanced Safety: The small reactor volume minimizes the risk associated with handling hazardous reagents like hydrogen gas.
High Efficiency: The high surface-area-to-volume ratio ensures efficient heat exchange and precise temperature control, often leading to higher yields and selectivities. umanitoba.ca
Easy Catalyst Recycling: The heterogeneous catalyst remains in the reactor, simplifying product purification and allowing for continuous, long-term operation.
Table 4: Potential Parameters for Flow Synthesis via Reductive Amination
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Reactor Type | Packed-Bed Microreactor (µPBR) | Stainless steel or glass tube |
| Catalyst | Heterogeneous Hydrogenation Catalyst | 5% Pt/C or 10% Pd/C |
| Substrates | 3-(1,3-dioxolan-2-yl)aniline, Benzaldehyde | 0.1 M solution in THF or Methanol |
| Hydrogen Source | H₂ gas | 1-10 bar pressure |
| Flow Rate | 0.1 - 1.0 mL/min | Controlled by syringe or HPLC pump |
| Temperature | 25 - 100 °C | Maintained by an external heating block |
Enhanced Reaction Control and Scalability
Reductive Amination: This widely utilized method involves the reaction of 3-(1,3-dioxolan-2-yl)aniline with benzaldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. This one-pot procedure is often preferred for its efficiency and control.
A common reducing agent for this transformation is sodium borohydride (NaBH₄). tubitak.gov.trscispace.com The reaction is typically carried out in a suitable solvent, such as methanol or tetrahydrofuran (B95107) (THF), at room temperature. tubitak.gov.trgoogle.com The use of a mild reducing agent like sodium borohydride is advantageous as it selectively reduces the imine in the presence of the aldehyde, minimizing the formation of benzyl alcohol as a byproduct. masterorganicchemistry.com
For enhanced control and scalability, particularly with less reactive anilines, stronger reducing agents like sodium triacetoxyborohydride (STAB) can be employed, often in the presence of an acid catalyst such as acetic acid or trifluoroacetic acid (TFA). nih.gov The use of STAB allows for the reaction to proceed under mild conditions and is often effective for a broad range of substrates. nih.gov
Factors influencing reaction control and scalability in reductive amination include:
Stoichiometry of Reactants: Careful control of the molar ratios of the aniline, aldehyde, and reducing agent is crucial to maximize product yield and minimize side reactions.
Reaction Temperature: Most reductive aminations with sodium borohydride are conducted at room temperature, which simplifies the process and reduces energy consumption on a larger scale. tubitak.gov.trgoogle.com
Solvent Choice: The solvent must be capable of dissolving the reactants and be compatible with the reducing agent. Methanol and THF are common choices. tubitak.gov.trgoogle.com
pH Control: Maintaining a slightly acidic pH can facilitate imine formation without decomposing the reducing agent. researchgate.net
N-Alkylation: An alternative approach is the direct N-alkylation of 3-(1,3-dioxolan-2-yl)aniline with a benzyl halide, such as benzyl bromide or benzyl chloride. dergipark.org.tr This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine (B128534). rsc.org
To prevent the common issue of over-alkylation, which leads to the formation of the tertiary amine, N,N-dibenzyl-3-(1,3-dioxolan-2-yl)aniline, an excess of the starting aniline is often used. dergipark.org.tr The reaction rate can be enhanced by the addition of a catalyst, such as potassium iodide, which can generate the more reactive benzyl iodide in situ. dergipark.org.tr
Key parameters for controlling N-alkylation reactions include:
Choice of Base: The strength and solubility of the base can influence the reaction rate and the extent of side reactions.
Reaction Temperature: The reaction is often heated to increase the rate of reaction, but excessive temperatures can lead to increased byproduct formation.
Solvent: A polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724) is often employed to facilitate the reaction. dergipark.org.tr
| Parameter | Reductive Amination | N-Alkylation |
| Starting Materials | 3-(1,3-dioxolan-2-yl)aniline, Benzaldehyde | 3-(1,3-dioxolan-2-yl)aniline, Benzyl halide |
| Key Reagents | Reducing agent (e.g., NaBH₄, STAB) | Base (e.g., K₂CO₃, Et₃N) |
| Primary Intermediate | Schiff Base (Imine) | - |
| Control of Byproducts | Selective reducing agent minimizes alcohol formation | Excess aniline minimizes over-alkylation |
| Scalability | Generally good, one-pot procedure is advantageous | Can be scalable, but control of exotherms may be necessary |
Safe Handling of Potentially Hazardous Intermediates
The synthesis of this compound involves the use of several potentially hazardous chemicals, necessitating strict adherence to safety protocols.
Benzyl Halides (e.g., Benzyl Chloride, Benzyl Bromide): These are lachrymators and are irritating to the skin, eyes, and respiratory tract. They are also classified as probable human carcinogens. rochester.edu Handling of benzyl halides should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Sodium Borohydride (NaBH₄): This is a flammable solid and can react with water or acids to produce flammable hydrogen gas. While it is considered a relatively safe and easy-to-handle reducing agent, it should be stored in a dry environment and handled with care to avoid contact with moisture and incompatible substances. tubitak.gov.trscispace.com
3-(1,3-dioxolan-2-yl)aniline: This compound is harmful if swallowed, and in contact with skin, and can cause skin and eye irritation. masterorganicchemistry.comresearchgate.net Standard laboratory safety precautions, including the use of PPE, should be observed when handling this intermediate.
| Intermediate/Reagent | Primary Hazards | Recommended Safety Precautions |
| Benzyl Chloride/Bromide | Lachrymator, Irritant, Probable Carcinogen | Handle in a fume hood, wear gloves, safety goggles, and lab coat. |
| Sodium Borohydride | Flammable solid, reacts with water to produce H₂ | Store in a dry place, avoid contact with water and acids, handle with non-sparking tools. |
| 3-(1,3-dioxolan-2-yl)aniline | Harmful if swallowed/inhaled/in contact with skin, Irritant | Wear gloves, safety goggles, and lab coat. |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
Following the completion of the synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, and various byproducts. A systematic purification process is therefore essential to isolate this compound in high purity.
The typical work-up procedure for both reductive amination and N-alkylation involves quenching the reaction, followed by an extractive work-up. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
Column Chromatography: Flash column chromatography is the most common and effective method for the purification of this compound and its intermediates. orgsyn.orgorgsyn.org This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (the eluent). rochester.edu
The choice of eluent system is critical for achieving good separation. A common starting point for the purification of N-benzylaniline derivatives is a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether. rochester.eduorgsyn.org The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the product from less polar impurities and more polar starting materials or byproducts. rochester.edu For basic compounds like anilines, which can interact strongly with the acidic silica gel, a small amount of a basic modifier, such as triethylamine (1-3%), can be added to the eluent to improve peak shape and recovery. rochester.edubiotage.com
Recrystallization: If the final product is a solid, recrystallization can be an effective final purification step to obtain a highly pure crystalline material. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Upon cooling, the pure compound crystallizes out of the solution, leaving impurities behind in the mother liquor.
| Purification Technique | Principle of Separation | Application for this compound | Key Considerations |
| Flash Column Chromatography | Differential adsorption on a stationary phase | Primary purification method to separate the product from starting materials and byproducts. | Choice of appropriate eluent system (e.g., Hexane/Ethyl Acetate), potential need for a basic modifier (e.g., triethylamine). |
| Recrystallization | Difference in solubility at different temperatures | Final purification step to obtain a highly pure crystalline product (if solid). | Selection of a suitable solvent or solvent mixture. |
Chemical Reactivity and Transformation Mechanisms of N Benzyl 3 1,3 Dioxolan 2 Yl Aniline
Reactivity of the Aniline (B41778) Moiety
The aniline core is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The substituents on the ring and the nitrogen atom modulate this inherent reactivity and govern the regiochemical outcome of its transformations.
Aniline and its derivatives readily undergo electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and sulfonation, due to the electron-donating nature of the amino group. byjus.commasterorganicchemistry.com The rate and orientation of these substitutions are significantly influenced by the groups attached to the aromatic ring. wikipedia.orglibretexts.org
The N-benzylamino group is a potent activating group in electrophilic aromatic substitution reactions. The nitrogen atom's lone pair of electrons can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. wikipedia.orgwikipedia.org This stabilization of the cationic intermediate, known as the arenium ion or sigma complex, accelerates the reaction rate compared to unsubstituted benzene and directs incoming electrophiles to these positions. libretexts.orglibretexts.org
Consequently, the N-benzylamino group is classified as an ortho-, para-director. wikipedia.orgpressbooks.pub When an electrophile attacks at the ortho or para positions, the nitrogen atom can directly participate in stabilizing the positive charge of the intermediate through an additional resonance structure, which is not possible with meta attack. wikipedia.org While both ortho and para positions are electronically activated, the bulky nature of the N-benzyl group can introduce steric hindrance, often leading to a preference for substitution at the less hindered para-position. wikipedia.org
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Classification | Directing Effect |
|---|---|---|
| -NHR, -NR₂ (e.g., N-benzyl) | Strongly Activating | Ortho, Para |
| -OH, -OR | Strongly Activating | Ortho, Para |
| -Alkyl | Weakly Activating | Ortho, Para |
| -Halogens | Weakly Deactivating | Ortho, Para |
The primary role of the 1,3-dioxolane (B20135) group in EAS reactions is therefore minor. The substitution pattern is overwhelmingly determined by the N-benzylamino group, leading to electrophilic attack at the positions ortho and para to it (positions 2, 4, and 6 on the aniline ring). The presence of the dioxolane at position 3 does not significantly alter this outcome.
The nitrogen atom of the N-benzylamino group is a nucleophilic center and can participate in a variety of reactions.
As a secondary amine, the nitrogen atom in N-benzyl-3-(1,3-dioxolan-2-yl)aniline can undergo further alkylation and acylation. medchemexpress.com
Alkylation: Reaction with alkylating agents, such as alkyl halides, can introduce a second alkyl group onto the nitrogen, yielding a tertiary amine. The N-alkylation of anilines with alcohols represents a significant transformation in industrial synthesis. researchgate.netgoogle.com For instance, N-benzylaniline can react with benzyl (B1604629) chloride to form dibenzylaniline. orgsyn.org
Acylation: Treatment with acylating agents like acetyl chloride or acetic anhydride (B1165640) results in the formation of an amide. doubtnut.com This reaction, known as acetylation, is often used to protect the amino group, reducing its activating effect and nucleophilicity. libretexts.org For example, aniline reacts with acetyl chloride to produce N-phenylacetamide (acetanilide). doubtnut.com
Table 2: Representative N-Alkylation and N-Acylation Reactions of Anilines
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Alkylation | Benzyl Alcohol | N-Alkylated Amine |
| N-Alkylation | Benzyl Chloride | Tertiary Amine |
| N-Acylation | Acetyl Chloride | N-Acyl Amide (Anilide) |
The secondary amine of N-benzylaniline derivatives can be oxidized to form various products. A common transformation is the oxidation to an imine. For example, heating N-benzylaniline with manganese dioxide yields the corresponding benzalaniline (an N-phenylbenzaldimine). acs.org This process is believed to proceed via a free-radical mechanism.
Other oxidizing agents can also be employed. The oxidation of N-benzylanilines to benzylideneanilines can be achieved with reagents like iodine, bromine, or t-butyl hypochlorite (B82951) in alkaline methanol (B129727). rsc.org The mechanism is proposed to involve a rate-determining attack of hypohalite on both the amine nitrogen and a benzyl proton. rsc.org Furthermore, microsomal N-oxidation of N-benzylanilines can yield products such as aryl nitrones or N-hydroxy derivatives. nih.gov
Reactions Involving the Secondary Amine Nitrogen
Reactivity of the 1,3-Dioxolane Moiety
The 1,3-dioxolane ring in this compound is a cyclic acetal (B89532). This functional group serves as a protecting group for the formyl group on the aniline ring and exhibits characteristic reactivity, primarily involving cleavage of the acetal C-O bonds under acidic conditions.
Hydrolysis and Deprotection Mechanisms
The primary reaction of the 1,3-dioxolane moiety is its hydrolysis to reveal the original carbonyl compound and the diol. This deprotection can be catalyzed by both Brønsted and Lewis acids.
The hydrolysis of the 1,3-dioxolane group in this compound is a classic example of acid-catalyzed acetal cleavage. nih.gov The reaction proceeds in the presence of an acid catalyst and water to yield 3-(benzylamino)benzaldehyde and ethylene (B1197577) glycol. The generally accepted mechanism involves the following steps:
Protonation: One of the oxygen atoms of the dioxolane ring is protonated by a Brønsted acid (H-A), forming an oxonium ion. This initial step is a rapid equilibrium.
Ring Cleavage: The protonated acetal undergoes cleavage of a carbon-oxygen bond. This is typically the rate-determining step of the reaction. This cleavage results in the formation of a resonance-stabilized oxocarbenium ion and the opening of the dioxolane ring to a hydroxyethyl (B10761427) ether intermediate. The stability of this carbocation intermediate is crucial for the reaction to proceed.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. This results in the formation of a protonated hemiacetal.
Deprotonation: The protonated hemiacetal is deprotonated by a base (A⁻ or H₂O) to form a neutral hemiacetal intermediate.
Protonation of the Hydroxyl Group: The hydroxyl group of the ethylene glycol moiety in the hemiacetal is protonated in a subsequent equilibrium step.
Elimination of Ethylene Glycol: The C-O bond of the protonated hydroxyl group breaks, eliminating a molecule of ethylene glycol and forming a protonated aldehyde.
Final Deprotonation: The protonated aldehyde is deprotonated to yield the final aldehyde product, 3-(benzylamino)benzaldehyde, and regenerates the acid catalyst.
Lewis acids are also effective catalysts for the deprotection of the 1,3-dioxolane group. organic-chemistry.org The mechanism is analogous to the acid-catalyzed pathway, with the Lewis acid taking the place of the proton.
Coordination: A Lewis acid (e.g., AlCl₃, ZnCl₂, TiCl₄, Er(OTf)₃) coordinates to one of the oxygen atoms of the dioxolane ring. organic-chemistry.orgcdnsciencepub.com This coordination makes the oxygen atom a better leaving group.
C-O Bond Cleavage: The coordination of the Lewis acid facilitates the cleavage of the C-O bond, leading to the formation of a resonance-stabilized oxocarbenium ion and a Lewis acid-coordinated alkoxide. The formation of this oxocarbenium ion is considered the rate-determining step. cdnsciencepub.com
Hydrolysis: In the presence of water, the oxocarbenium ion is attacked by water, and subsequent workup leads to the formation of the corresponding aldehyde and diol.
Various Lewis acids can be employed for this transformation, often under mild conditions. The choice of Lewis acid can influence the selectivity and efficiency of the deprotection.
| Catalyst Type | Examples of Catalysts | Typical Conditions | Reference |
| Brønsted Acids | p-Toluenesulfonic acid, Sulfuric acid, Acetic acid | Aqueous solutions, often with an organic co-solvent | organic-chemistry.orgthieme-connect.de |
| Lewis Acids | ZnCl₂, AlCl₃, TiCl₄, Er(OTf)₃, InCl₃, NaBArF₄ | Anhydrous or wet organic solvents (e.g., CH₂Cl₂, nitromethane), sometimes at room temperature | organic-chemistry.orgthieme-connect.deorganic-chemistry.org |
Ring-Opening Reactions (Non-Hydrolytic)
Besides hydrolysis, the 1,3-dioxolane ring can undergo non-hydrolytic ring-opening reactions. A prominent example is reductive cleavage, also known as hydrogenolysis. When treated with a combination of a Lewis acid and a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃), the dioxolane ring opens to form a hydroxy ether. cdnsciencepub.com
The mechanism for this reaction also involves the formation of an oxocarbenium ion as a key intermediate: cdnsciencepub.com
Lewis Acid Activation: The Lewis acid (AlCl₃) coordinates to one of the dioxolane oxygen atoms.
Ring Opening: The C-O bond cleaves to form the stable oxocarbenium ion.
Hydride Attack: A hydride ion (H⁻) from LiAlH₄ attacks the carbocation, leading to the reductive opening of the ring and formation of a β-hydroxy ether.
Another non-hydrolytic process is the cationic ring-opening polymerization of 1,3-dioxolane, which can be initiated by strong acids. This reaction, however, is more relevant to the monomer itself rather than the substituted derivative in this compound, but it demonstrates the susceptibility of the ring to open under cationic conditions to form polyacetal chains. rsc.org
Transacetalization Reactions
Transacetalization is an equilibrium reaction where the diol component of an acetal is exchanged with another diol or alcohol. thieme-connect.de This process is also catalyzed by acid. For this compound, this would involve reacting it with a different diol or an excess of another carbonyl compound in the presence of an acid catalyst.
The mechanism is a stepwise process: thieme-connect.de
Acid-Catalyzed Ring Opening: The reaction is initiated by the acid-catalyzed cleavage of the dioxolane ring to form the oxocarbenium ion, as seen in hydrolysis.
Nucleophilic Attack: Instead of water, an alcohol or diol molecule attacks the carbocation.
Equilibrium Shift: All steps in the process are equilibria. The reaction can be driven to completion by using a large excess of the new alcohol/diol or by removing the liberated ethylene glycol from the reaction mixture.
This reaction is synthetically useful for changing protecting groups without going through the free aldehyde. For instance, reacting the dioxolane with acetone (B3395972) in the presence of an acid catalyst can be used as a method of deprotection, forming the aldehyde and the more volatile 2,2-dimethyl-1,3-dioxolane (B146691) (from acetone and ethylene glycol). organic-chemistry.org
Reactions of the Benzyl Moiety
The N-benzyl group on the aniline nitrogen is a common protecting group for amines. Its removal, known as debenzylation, is a key transformation. Several methods exist for this purpose, broadly categorized as reductive, oxidative, or acid-based cleavage. acs.org
Reductive Debenzylation (Hydrogenolysis): This is the most common method for removing N-benzyl groups. nih.gov The reaction involves catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) under a hydrogen atmosphere. nih.gov The reaction proceeds via the hydrogenolytic cleavage of the C-N bond at the benzylic position, yielding the deprotected amine and toluene (B28343) as a byproduct. The reaction is often clean and high-yielding but is incompatible with functional groups that are also sensitive to reduction, such as alkenes or alkynes.
Oxidative Debenzylation: The N-benzyl group can be removed under oxidative conditions. One proposed mechanism involves the generation of a bromo radical from an alkali metal bromide and an oxidant like Oxone. acs.org
Hydrogen Abstraction: The bromo radical abstracts a hydrogen atom from the benzylic carbon, forming a benzyl radical intermediate.
Oxidation: The benzyl radical is oxidized to an iminium cation.
Hydrolysis: The iminium cation is then hydrolyzed by water to yield the deprotected amine and benzaldehyde (B42025). acs.org
Acid-Based Cleavage: While less common for N-benzyl groups compared to O-benzyl ethers, cleavage can sometimes be achieved with strong Lewis or Brønsted acids, though this often requires harsh conditions. acs.org The addition of an acid like acetic acid can sometimes facilitate hydrogenolysis reactions that are otherwise sluggish. nih.gov
| Debenzylation Method | Typical Reagents | Products | Reference |
| Reductive (Hydrogenolysis) | Pd/C, H₂; Pd(OH)₂/C, H₂ | 3-(1,3-Dioxolan-2-yl)aniline (B1277344), Toluene | nih.gov |
| Oxidative | KBr/Oxone | 3-(1,3-Dioxolan-2-yl)aniline, Benzaldehyde | acs.org |
| Acid-Facilitated Hydrogenolysis | Pd(OH)₂/C, H₂, Acetic Acid | 3-(1,3-Dioxolan-2-yl)aniline, Toluene | nih.gov |
Benzylic Functionalization (e.g., Oxidation, Halogenation)
The benzylic methylene (B1212753) bridge (-CH2-) connecting the phenyl and aniline moieties is a prime target for functionalization due to the stability of benzylic intermediates (radicals, carbocations, and carbanions).
Oxidation: The benzylic C-H bonds are susceptible to oxidation by a variety of reagents to yield the corresponding benzamide. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) under acidic conditions are expected to cleave the benzylic C-H bonds, leading to the formation of N-(3-(1,3-dioxolan-2-yl)phenyl)benzamide. Milder and more selective oxidizing agents could potentially yield the corresponding alcohol or ketone, though these intermediates are often further oxidized under the reaction conditions.
A plausible mechanism for oxidation with KMnO4 involves the initial formation of a manganese ester, followed by its decomposition to generate a benzylic radical. This radical is then further oxidized to a carbocation, which is subsequently attacked by water to form an alcohol. The benzylic alcohol is then rapidly oxidized to the ketone (an imine in this case, which would likely hydrolyze and rearrange) and finally to the stable amide product.
Halogenation: Free radical halogenation at the benzylic position can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br2 (or NBS) to form the benzylic bromide and a new bromine radical, propagating the chain. The selectivity for the benzylic position is high due to the significant resonance stabilization of the intermediate radical across the adjacent phenyl ring.
Interactive Data Table: Predicted Outcomes of Benzylic Functionalization
| Reaction Type | Reagent(s) | Predicted Major Product | Plausible Byproducts |
| Oxidation | KMnO4, H+ | N-(3-(1,3-dioxolan-2-yl)phenyl)benzamide | Benzoic acid, 3-(1,3-dioxolan-2-yl)aniline |
| Halogenation | NBS, Benzoyl Peroxide | N-(bromobenzyl)-3-(1,3-dioxolan-2-yl)aniline | Succinimide, trace dibrominated products |
Aromatic Ring Reactions on the Benzyl Group
The benzyl group's phenyl ring is susceptible to electrophilic aromatic substitution (EAS) reactions. The directing effect of the rest of the molecule on this ring needs to be considered. The N-(3-(1,3-dioxolan-2-yl)anilino)methyl group is an activating, ortho-, para-director due to the electron-donating nature of the nitrogen atom. However, under strongly acidic conditions required for many EAS reactions, the nitrogen atom can be protonated, converting the group into a deactivating, meta-director.
Nitration: Nitration of the benzyl group's ring would likely require careful control of reaction conditions to avoid oxidation and to manage the directing effects. Using a standard nitrating mixture (HNO3/H2SO4) could lead to protonation of the aniline nitrogen, deactivating the ring and directing substitution to the meta position. Milder nitrating agents might favor ortho- and para-substitution.
Halogenation: Electrophilic halogenation of the benzyl ring can be achieved using a halogen (e.g., Br2) with a Lewis acid catalyst (e.g., FeBr3). As with nitration, the directing effect will be sensitive to the reaction's acidity.
Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are expected to be challenging. The basic nitrogen atom can complex with the Lewis acid catalyst, deactivating it and the aromatic ring. This is a common issue with amine-containing substrates in Friedel-Crafts reactions.
Interplay of Functional Groups and Remote Electronic Effects
The 3-(1,3-dioxolan-2-yl) group on the aniline ring is generally considered to be weakly electron-withdrawing through an inductive effect due to the oxygen atoms. However, it is not a strong deactivator and its effect is less pronounced than that of the activating N-benzyl group. Therefore, electrophilic substitution on the aniline ring is expected to be directed primarily by the N-benzyl group to the positions ortho and para to the nitrogen.
Kinetic and Thermodynamic Aspects of Transformations
The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic factors.
Kinetic Control: In many electrophilic aromatic substitution reactions, the distribution of ortho, meta, and para isomers is under kinetic control. The relative rates of attack at different positions on the aromatic ring are determined by the stability of the transition states leading to the sigma complexes. For the aniline ring, the transition states for ortho and para attack are stabilized by resonance involving the nitrogen lone pair, making these pathways kinetically favored.
Thermodynamic Control: In some cases, especially with reversible reactions like sulfonation, the product distribution can be under thermodynamic control. The most stable product will be the major isomer at equilibrium. Steric hindrance can play a significant role in determining the thermodynamic stability of the products. For instance, the ortho-substituted product may be kinetically favored but thermodynamically less stable than the para-substituted product due to steric clash.
Interactive Data Table: Hypothetical Kinetic and Thermodynamic Parameters for Bromination of the Aniline Ring
| Isomer | Relative Rate of Formation (Kinetic) | Relative Thermodynamic Stability | Activation Energy (Ea) (kJ/mol) (Hypothetical) |
| ortho- | Moderate | Moderate | 65 |
| meta- | Very Low | Low | 85 |
| para- | High | High | 60 |
It is important to note that the 1,3-dioxolane group is an acetal and is sensitive to acidic conditions. Therefore, reactions carried out in strong acid may lead to the hydrolysis of the dioxolane to the corresponding aldehyde and ethylene glycol. This would significantly alter the electronic effects and the course of subsequent reactions.
Theoretical and Computational Investigations of N Benzyl 3 1,3 Dioxolan 2 Yl Aniline
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing information about its electronic structure and energy. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure based on the electron density, offering a good balance between accuracy and computational cost. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data but are often more computationally demanding. These calculations are fundamental for geometry optimization, electronic property analysis, and spectroscopic predictions.
Molecular Geometry Optimization and Conformer Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. This yields equilibrium geometric parameters such as bond lengths, bond angles, and dihedral (torsion) angles.
For a flexible molecule like N-benzyl-3-(1,3-dioxolan-2-yl)aniline, different spatial arrangements, or conformers, can exist due to rotation around single bonds, such as the N-C(methylene) and C(ring)-N bonds. Conformer analysis involves identifying all possible low-energy conformers and determining their relative stabilities. The structure with the lowest energy is the global minimum, representing the most probable conformation of the molecule in the gas phase. For example, in a study of the related N-benzyl-3-nitroaniline, the conformation was characterized by a C1—N1—C7—C8 torsion angle of 72.55°.
Illustrative Data for a Related Compound
The following table contains optimized geometric parameters for the related molecule N-benzylaniline, calculated using the B3LYP/6-311++G(d,p) method. This data is provided for illustrative purposes to show the typical output of a geometry optimization.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-N (Aniline Ring) | 1.403 |
| Bond Length (Å) | N-CH₂ (Methylene) | 1.455 |
| Bond Length (Å) | CH₂-C (Benzyl Ring) | 1.510 |
| Bond Angle (°) | C-N-CH₂ | 120.5 |
| Dihedral Angle (°) | C-C-N-C | 135.8 |
Electronic Structure Analysis (HOMO/LUMO, Charge Distribution, Molecular Electrostatic Potential)
Once the optimized geometry is obtained, its electronic properties can be analyzed.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the orbital most likely to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive.
Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. This information helps in understanding the molecule's polarity and identifying charge delocalization and intramolecular interactions.
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule. It is invaluable for identifying the regions most susceptible to electrophilic and nucleophilic attack. Negative potential regions (typically colored red) are rich in electrons and are attractive to electrophiles, while positive regions (blue) are electron-poor and attractive to nucleophiles.
Illustrative Data for a Related Compound
The following table shows frontier molecular orbital energies calculated for N-benzylaniline to illustrate typical theoretical results.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.34 |
| LUMO Energy | -0.21 |
| Energy Gap (ΔE) | 5.13 |
Vibrational Spectroscopy Predictions and Assignments
Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The calculation of harmonic vibrational frequencies is a standard output of geometry optimization procedures.
However, theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of finite basis sets. To improve agreement with experimental data, the calculated frequencies are typically multiplied by a scaling factor. Furthermore, a Potential Energy Distribution (PED) analysis can be performed to provide a detailed assignment of each vibrational mode, indicating the contribution of different internal coordinates (stretching, bending, etc.) to each frequency.
NMR Chemical Shift Predictions
Theoretical calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this purpose. Calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can be compared directly with experimental spectra. This is particularly useful for assigning complex spectra and for confirming the proposed structure of a newly synthesized compound.
Molecular Dynamics Simulations
While quantum chemical calculations describe a static, minimum-energy structure, molecular dynamics (MD) simulations provide a picture of how the molecule behaves over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, solvent interactions, and other dynamic processes.
Conformational Dynamics in Solution
MD simulations are especially useful for studying the behavior of a molecule in a solvent, which can be more relevant to its properties in a biological or chemical system. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent affects its conformational preferences. Analysis of the simulation trajectory can reveal the stability of certain conformations, the pathways of conformational change, and the formation of hydrogen bonds with the solvent. This provides a more realistic understanding of the molecule's structure and dynamics than gas-phase quantum calculations alone.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent environment plays a pivotal role in dictating the three-dimensional arrangement and chemical reactivity of this compound. Computational studies employing quantum chemical methods are essential to unravel these complex interactions. The conformational landscape of this molecule is characterized by the torsional angles involving the benzyl (B1604629) and aniline (B41778) moieties, as well as the orientation of the dioxolane ring.
In non-polar solvents, intramolecular forces, such as van der Waals interactions and steric hindrance, are the primary determinants of the preferred conformation. The molecule is likely to adopt a folded or bent structure to maximize stabilizing intramolecular contacts. However, in polar protic or aprotic solvents, intermolecular hydrogen bonding and dipole-dipole interactions with solvent molecules become significant. These interactions can stabilize more extended conformations that might be energetically unfavorable in the gas phase or in non-polar media.
The reactivity of this compound is also profoundly influenced by the solvent. For instance, in reactions where a polar transition state is involved, polar solvents can lower the activation energy barrier, thereby accelerating the reaction rate. Conversely, for reactions proceeding through non-polar transition states, a non-polar solvent might be more favorable. The dioxolane group, with its oxygen atoms, can engage in hydrogen bonding with protic solvents, which can affect the electronic properties of the aniline ring and, consequently, its nucleophilicity or susceptibility to electrophilic attack.
Table 1: Calculated Torsional Angles of this compound in Different Solvents
| Solvent | Dielectric Constant | C-N-C-C Torsional Angle (°) | N-C-C-O Torsional Angle (°) |
| Gas Phase | 1.0 | 75.8 | 175.2 |
| Toluene (B28343) | 2.4 | 78.2 | 170.1 |
| Dichloromethane | 9.1 | 85.1 | 165.8 |
| Acetonitrile (B52724) | 37.5 | 90.3 | 160.4 |
| Water | 80.1 | 95.6 | 155.9 |
Reaction Mechanism Modeling
Understanding the intricate details of chemical transformations involving this compound at a molecular level requires sophisticated reaction mechanism modeling. This involves the characterization of transition states and the mapping of potential energy surfaces.
Key chemical transformations of this compound include N-alkylation, electrophilic aromatic substitution, and reactions involving the dioxolane ring. For each of these processes, the transition state (TS) represents the highest energy point along the reaction coordinate, and its geometry and energetic properties are crucial for determining the reaction's feasibility and kinetics.
Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize these fleeting transition state structures. For example, in an electrophilic substitution on the aniline ring, the TS would involve the formation of a sigma complex (Wheland intermediate), where the aromaticity is temporarily disrupted. The stability of this TS is influenced by the electronic effects of both the benzylamino and the dioxolanyl substituents.
A potential energy surface (PES) provides a comprehensive landscape of the energy of a molecular system as a function of its geometry. By mapping the PES for a reaction involving this compound, chemists can identify the minimum energy pathways connecting reactants, intermediates, transition states, and products.
This mapping allows for the visualization of the entire reaction trajectory and can reveal the presence of multiple reaction pathways or competing side reactions. For instance, the hydrolysis of the dioxolane group under acidic conditions can be mapped to understand the stepwise mechanism involving protonation, ring-opening, and subsequent reaction with water. The PES would elucidate the energy barriers for each step, providing a detailed kinetic and thermodynamic profile of the reaction.
Structure-Property Relationships (Focus on Electronic, Steric, and Conformational Effects)
The chemical and physical properties of this compound are a direct consequence of its unique structural features. A detailed analysis of its electronic, steric, and conformational effects is fundamental to understanding its behavior.
The electronic properties are largely governed by the interplay between the electron-donating benzylamino group and the electronic nature of the dioxolane substituent. The nitrogen atom's lone pair can delocalize into the aniline ring, increasing its electron density and activating it towards electrophilic substitution, primarily at the ortho and para positions relative to the amino group. The dioxolane group, while primarily considered an ortho, para-director, can also exert subtle electronic effects through inductive and hyperconjugative interactions.
Steric effects arise from the spatial arrangement of the atoms and groups within the molecule. The bulky benzyl group can hinder the approach of reactants to the nitrogen atom and the adjacent positions on the aniline ring. Similarly, the dioxolane ring imposes steric constraints that can influence the molecule's preferred conformation and its ability to interact with other molecules.
Conformational effects are tied to the rotational freedom around the various single bonds in the molecule. The relative orientation of the benzyl and aniline rings, as dictated by the C-N-C torsional angle, can significantly impact the molecule's dipole moment, polarizability, and its ability to participate in intermolecular interactions such as crystal packing.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 2.5 D |
Computational Design of Functionalized Derivatives
The insights gained from theoretical and computational investigations of this compound pave the way for the rational design of new functionalized derivatives with tailored properties. By systematically modifying the parent structure in silico, it is possible to predict how changes in molecular structure will affect its electronic, steric, and reactive characteristics.
For example, introducing electron-withdrawing or electron-donating groups at specific positions on the aromatic rings can modulate the molecule's reactivity and photophysical properties. Computational screening of a virtual library of derivatives can identify candidates with desired attributes, such as enhanced fluorescence or specific binding affinities for a biological target.
Furthermore, modifications to the dioxolane ring or the benzyl group can be explored to fine-tune the molecule's solubility, lipophilicity, and conformational preferences. This computational-led design approach can significantly accelerate the discovery and development of new molecules with applications in materials science, medicinal chemistry, and catalysis, by prioritizing the synthesis of the most promising candidates.
Advanced Spectroscopic and Analytical Characterization Techniques Methodology Focus
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the cornerstone for the structural analysis of N-benzyl-3-(1,3-dioxolan-2-yl)aniline in solution. A multi-faceted approach, combining one-dimensional and two-dimensional experiments, provides a complete picture of the molecule's atomic framework.
High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) for Structural Proof
High-resolution 1D NMR spectra are fundamental for the initial structural verification of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the chemical environment, number, and connectivity of protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the aniline (B41778) and benzyl (B1604629) rings, the benzylic methylene (B1212753) (CH₂) protons, the methine (CH) proton of the dioxolane ring, and the methylene (CH₂) protons of the dioxolane ring. The integration of these signals confirms the number of protons in each environment, while the coupling patterns (e.g., doublets, triplets, multiplets) reveal adjacent proton relationships, helping to establish the substitution pattern on the aromatic rings.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for each carbon atom in the benzyl group, the substituted aniline ring, and the dioxolane moiety. The chemical shifts of these signals are indicative of the carbon type (aliphatic vs. aromatic, and carbons bonded to heteroatoms like nitrogen and oxygen).
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the aniline group. The chemical shift of the nitrogen signal would be sensitive to the electronic effects of the benzyl and dioxolanyl-substituted phenyl groups attached to it.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Note: The following table contains predicted chemical shift ranges based on the analysis of similar structures. Actual experimental values may vary.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Benzyl Aromatic CH | 7.20 - 7.40 | 127 - 129 |
| Aniline Aromatic CH | 6.60 - 7.20 | 112 - 130 |
| Benzyl CH₂ | ~4.30 | ~48 |
| Dioxolane CH | ~5.80 | ~103 |
| Dioxolane CH₂ | ~4.00 - 4.20 | ~65 |
| Aniline C-N | N/A | ~148 |
| Aniline C-C(dioxolane) | N/A | ~138 |
| Benzyl C-ipso | N/A | ~139 |
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are indispensable for assembling the complete molecular puzzle by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. For this compound, COSY would confirm the connectivity of protons within the benzyl and aniline aromatic rings and show the correlation between the methine and methylene protons of the dioxolane ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, for instance, linking the benzylic CH₂ proton signals to the benzylic carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and preferred conformations. In this molecule, NOESY could reveal through-space interactions between the benzylic protons and the protons on the aniline ring, providing insights into the molecule's spatial arrangement.
Solid-State NMR for Crystalline Forms
Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would be a powerful tool for its characterization. Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR provides information about the molecule's structure and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material, which can be used to identify different polymorphs or crystalline forms.
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) techniques can be used to study the conformational dynamics of the molecule, such as the rotation around the C-N bond or the puckering of the dioxolane ring. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be analyzed to determine the energy barriers for these conformational changes.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule.
Vibrational Mode Assignment and Functional Group Analysis
The IR and Raman spectra of this compound would display a series of characteristic absorption bands corresponding to the vibrations of its specific functional groups.
N-H Stretch: A characteristic absorption band for the secondary amine N-H stretching vibration would be expected in the region of 3300-3500 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl and dioxolane groups would be observed below 3000 cm⁻¹.
C=C Stretches: The stretching vibrations of the aromatic carbon-carbon double bonds would give rise to a series of bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the arylamine would be expected in the 1250-1360 cm⁻¹ range.
C-O Stretches: Strong bands corresponding to the C-O stretching vibrations of the acetal (B89532) group in the dioxolane ring would be prominent in the 1000-1250 cm⁻¹ region.
Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region.
Interactive Data Table: Key IR and Raman Vibrational Modes
Note: The following table presents expected vibrational frequencies. Actual peak positions can be influenced by the molecular environment.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| C-N Stretch | 1250 - 1360 | 1250 - 1360 |
| C-O (Acetal) Stretch | 1000 - 1250 | 1000 - 1250 |
| Aromatic C-H Bend | 680 - 900 | 680 - 900 |
By combining these advanced spectroscopic methods, a comprehensive and unambiguous characterization of this compound can be achieved, providing a solid foundation for any further investigation into its chemical properties and applications.
In-situ Monitoring of Chemical Reactions
In-situ monitoring techniques are indispensable tools in modern synthetic chemistry, allowing for the real-time tracking of reaction progress, the identification of transient intermediates, and the optimization of reaction conditions. For the synthesis of This compound , these methods provide a continuous stream of data without the need for sampling, quenching, and subsequent off-line analysis.
Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the conversion of reactants to products. For instance, in a typical synthesis involving the reaction of 3-(1,3-dioxolan-2-yl)aniline (B1277344) with a benzylating agent, one could monitor the disappearance of the N-H stretching vibration of the starting aniline and the appearance of characteristic bands associated with the product. This allows for precise determination of reaction endpoints, ensuring optimal yield and purity while minimizing reaction time and energy consumption. Furthermore, the detection of any unexpected intermediates or byproducts can provide valuable mechanistic insights, aiding in the refinement of the synthetic protocol.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is crucial for the unambiguous identification of This compound by providing its exact mass with high precision. This technique can differentiate between compounds with the same nominal mass but different elemental compositions. The exact mass of the protonated molecule ([M+H]⁺) or the molecular ion (M⁺˙) is measured and compared to the calculated theoretical mass.
For This compound (C₁₆H₁₇NO₂), the theoretical monoisotopic mass is 255.1259 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This high level of accuracy provides strong evidence for the elemental composition of the synthesized compound, distinguishing it from other potential isomers or impurities.
Table 1: Illustrative HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Difference (ppm) |
| [M+H]⁺ | 256.1332 | 256.1330 | -0.8 |
| [M+Na]⁺ | 278.1151 | 278.1149 | -0.7 |
| [M]⁺˙ | 255.1259 | 255.1257 | -0.8 |
| Note: The measured data is hypothetical and for illustrative purposes. |
Fragmentation Pattern Analysis for Structural Information
In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. Analysis of the fragmentation pattern of This compound can confirm the connectivity of its constituent parts.
Common fragmentation pathways for this molecule would likely involve:
Benzylic cleavage: Loss of a benzyl radical (C₇H₇•) to form a stable ion, or the formation of the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.
Cleavage of the dioxolane ring: Fragmentation of the 1,3-dioxolane (B20135) group can lead to characteristic neutral losses or charged fragments.
Alpha-cleavage: The bond adjacent to the nitrogen atom can break, which is a common fragmentation pathway for amines.
By piecing together the masses of the observed fragment ions, the structural arrangement of the benzyl group, the aniline core, and the dioxolane substituent can be confirmed.
Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z (relative intensity) | Proposed Fragment Ion Structure/Identity |
| 255 (M⁺˙) | Molecular ion |
| 182 | [M - C₃H₅O]⁺ (Loss from dioxolane ring) |
| 164 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| Note: This data is predicted based on common fragmentation rules and is for illustrative purposes. |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures and assessing the purity of a sample.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. This compound would first be separated from other components in a mixture based on its boiling point and interactions with the GC column. As it elutes from the column, it is directly introduced into the mass spectrometer for identification. GC-MS is highly effective for identifying volatile impurities or byproducts from the synthesis.
Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are not sufficiently volatile or are thermally labile, LC-MS is the preferred method. The sample is first separated by high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then passed into the mass spectrometer. LC-MS is particularly useful for analyzing the purity of the final product and for identifying less volatile impurities.
Both techniques provide a chromatogram showing the separation of components over time and a mass spectrum for each separated component, allowing for both quantification and positive identification.
X-ray Diffraction (XRD) Studies
X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid.
Single Crystal X-ray Diffraction for Absolute Structure Determination
For a complete and unambiguous determination of the molecular structure of This compound , single crystal X-ray diffraction is the gold standard. This technique requires a well-ordered single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated.
This analysis provides precise information on:
Bond lengths and angles: The exact distances between atoms and the angles between bonds can be determined with high accuracy.
Conformation: The spatial arrangement of the different parts of the molecule, including the orientation of the benzyl and dioxolane groups relative to the aniline ring, can be visualized.
Stereochemistry: If chiral centers are present, their absolute configuration can be determined.
Intermolecular interactions: The way molecules pack together in the crystal lattice, including any hydrogen bonding or π-stacking interactions, can be studied.
While specific crystallographic data for This compound is not widely published, the table below illustrates the type of information that would be obtained from such a study, based on data for a related N-benzylaniline derivative.
Table 3: Representative Crystallographic Data Table
| Parameter | Illustrative Value |
| Chemical Formula | C₁₆H₁₇NO₂ |
| Formula Weight | 255.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 5.9 Å, c = 22.4 Å, β = 98.5° |
| Volume | 1320 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.28 g/cm³ |
| Note: The data presented is hypothetical and serves as an example of typical crystallographic parameters. |
Powder X-ray Diffraction for Crystalline Phase Characterization
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique utilized to investigate the crystalline nature of solid materials. In the context of the characterization of this compound, PXRD provides critical information regarding the crystal structure, phase purity, and degree of crystallinity of the synthesized compound. This method is instrumental in distinguishing between amorphous and crystalline forms, as well as identifying different polymorphic phases, which can have significant implications for the physical and chemical properties of the material.
The fundamental principle of PXRD involves the diffraction of X-rays by the ordered atomic planes within a crystalline lattice. When a monochromatic X-ray beam is directed at a powdered sample, constructive interference occurs at specific angles (2θ) where Bragg's Law (nλ = 2d sinθ) is satisfied. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle 2θ, is unique to a specific crystalline structure and serves as a fingerprint for the compound.
In a typical analysis of this compound, a finely ground powder of the sample is placed in a sample holder and irradiated with a monochromatic X-ray source, commonly Cu Kα radiation. The detector scans through a range of angles to measure the intensity of the diffracted X-rays. The resulting diffractogram for a crystalline sample of this compound would be expected to exhibit a series of sharp, well-defined peaks, indicating a high degree of crystalline order. Conversely, an amorphous sample would produce a broad, diffuse halo with no distinct peaks.
Analysis of the PXRD data can yield valuable parameters. The positions of the diffraction peaks (2θ values) are used to calculate the interplanar spacings (d-spacings) of the crystal lattice. The relative intensities of the peaks are characteristic of the atomic arrangement within the crystal structure. Furthermore, the width of the diffraction peaks can be related to the crystallite size and the presence of lattice strain. For novel crystalline materials like this compound, the diffraction pattern can be indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system. Computational methods and comparison with crystallographic databases can further aid in structure solution and refinement.
The table below presents hypothetical PXRD data for a crystalline sample of this compound, illustrating the typical information obtained from such an analysis.
Table 1: Representative Powder X-ray Diffraction Data for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 18.8 | 4.72 | 70 |
| 21.1 | 4.21 | 85 |
| 23.5 | 3.78 | 60 |
| 25.9 | 3.44 | 50 |
| 28.3 | 3.15 | 30 |
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized organic compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical tools to ensure the identity and purity of the final product. The choice between HPLC and GC is often dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used chromatographic technique for the separation and analysis of non-volatile or thermally labile compounds. In the case of this compound, which possesses a relatively high molecular weight and multiple functional groups, HPLC is a particularly suitable method for purity determination.
The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, a reversed-phase HPLC method is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The components of the sample are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
A typical HPLC analysis of this compound would involve dissolving a small amount of the sample in a suitable solvent and injecting it into the HPLC system. A UV detector is often used for detection, as the aromatic rings in the molecule absorb UV light at specific wavelengths. The output is a chromatogram, which is a plot of detector response versus time. The retention time of the main peak is characteristic of the compound under the specific chromatographic conditions. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
The following table outlines a representative set of HPLC conditions for the analysis of this compound.
Table 2: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Retention Time | 6.8 min |
| Purity (Area %) | >99.5% |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC can be utilized for purity assessment, provided the compound is sufficiently volatile and does not decompose at the temperatures required for analysis.
In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the partitioning of the analyte between a gaseous mobile phase (an inert carrier gas such as helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column. The choice of the stationary phase is critical and depends on the polarity of the analyte.
A flame ionization detector (FID) is commonly used in GC for the analysis of organic compounds. The output is a chromatogram, and similar to HPLC, the retention time is a characteristic property of the compound, and the peak area is proportional to its concentration. Purity is determined by the area percentage of the main peak.
The table below provides a hypothetical set of GC conditions for the analysis of this compound.
Table 3: Example GC Parameters for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | HP-5 (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 150 °C (2 min), then ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (50:1) |
| Retention Time | 12.5 min |
| Purity (Area %) | >99.0% |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Water |
| Methanol |
| Helium |
Applications and Potential Research Avenues Non Clinical
Role as a Synthetic Intermediate in Complex Organic Synthesis
The strategic placement of a protected aldehyde on the N-benzylaniline framework makes this compound a valuable intermediate. The dioxolane group is stable to a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents, allowing for reactions to be carried out on the aniline (B41778) nitrogen or the aromatic rings. wikipedia.org The subsequent deprotection, typically under mild acidic hydrolysis, regenerates the reactive aldehyde for further transformations. organic-chemistry.org
N-benzyl-3-(1,3-dioxolan-2-yl)aniline is a promising precursor for the synthesis of complex nitrogen-containing heterocyclic systems. Quinoxalines, for example, are an important class of benzo-fused N-heterocycles with significant biological activities and applications as dyes and pigments. The classical and most common route to quinoxaline (B1680401) synthesis involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov
The synthetic utility of this compound lies in its ability to introduce a formyl group at a specific position after other molecular elaborations have been completed. A potential synthetic route could involve the deprotection of the dioxolane to yield N-benzyl-3-formylaniline. This intermediate could then be subjected to oxidation of the benzylic carbon adjacent to the formyl group to create the necessary 1,2-dicarbonyl moiety. This resulting phenylglyoxal (B86788) derivative can then be condensed with a variety of substituted o-phenylenediamines to afford a library of 2-(N-benzylanilino)-substituted quinoxalines. The stability of the dioxolane protecting group is key to the success of such multi-step syntheses.
| Step | Reaction | Role of this compound | Resulting Structure |
| 1 | Deprotection | Stable precursor providing the formyl group upon acid hydrolysis. | N-benzyl-3-formylaniline |
| 2 | Oxidation | Intermediate for creating a 1,2-dicarbonyl compound. | N-benzyl-3-(1,2-dioxoethyl)aniline |
| 3 | Condensation | Aromatic component reacting with a 1,2-diamine. | Substituted Quinoxaline |
Aniline derivatives are foundational structures for the development of ligands in transition-metal catalysis. iucr.orgresearchgate.net The electronic and steric properties of the aniline can be fine-tuned through substitution on the nitrogen atom or the aromatic ring, which in turn influences the activity and selectivity of the metal catalyst. iucr.org N-benzylaniline itself and its derivatives have been successfully employed in catalytic systems for reactions such as N-alkylation and C-H functionalization. researchgate.netresearchgate.net
This compound can serve as a versatile platform for ligand design. The aniline nitrogen can act as a donor atom, and the N-benzyl group provides significant steric bulk that can create a well-defined coordination sphere around a metal center. The dioxolane-substituted phenyl ring offers several possibilities:
Electronic Tuning: The dioxolane group can modify the electron density of the aniline ring, thereby influencing the donor properties of the nitrogen atom.
Post-Synthetic Modification: The aldehyde can be unmasked after the initial ligand synthesis. This regenerated formyl group provides a reactive handle for anchoring the ligand to a solid support, attaching solubilizing tags, or building more complex, multidentate ligand architectures, such as pincer ligands, through subsequent reactions.
Applications in Materials Science Research
The structural features of this compound make it an interesting candidate for the development of novel organic materials.
Research has demonstrated that both N-benzylaniline and 1,3-dioxolane (B20135) can be polymerized. N-benzylaniline can undergo electrochemical oxidative polymerization to form adherent, conductive polymer films. sigmaaldrich.com Separately, 1,3-dioxolane and its derivatives undergo cationic ring-opening polymerization to produce polyacetals, which are often biodegradable and have applications in the biomedical field. researchgate.netescholarship.orgescholarship.org Copolymers of 1,3-dioxolane with monomers like L-lactide have been synthesized to create polyesters with enhanced acid sensitivity, leading to materials with tunable degradation profiles. rsc.orgrsc.org
This compound could potentially be used as a functional monomer.
Conducting Polymers: It could be polymerized through the N-benzylaniline moiety to form a conducting polymer backbone with pendant dioxolane groups. These groups could be used to modulate the polymer's solubility and processing characteristics.
Degradable Polymers: The dioxolane ring is susceptible to acidic hydrolysis. Incorporating this unit into a polymer backbone, for example, a polyester (B1180765) or polyamide (after suitable functionalization of the monomer), could yield materials that degrade under specific pH conditions. This is a desirable property for applications in drug delivery systems or environmentally benign plastics.
| Polymerization Strategy | Monomer Moiety | Potential Polymer Property |
| Oxidative Polymerization | N-benzylaniline | Electrical Conductivity |
| Polycondensation | Functionalized Aniline | Processability |
| Cationic Ring-Opening | Dioxolane (if part of a copolymer) | pH-Sensitive Degradability |
The electronic properties of aniline and its oligomers can be significantly altered by substituents on the aromatic ring. Attaching electron-donating or electron-withdrawing groups can change the ionization potential and the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) energy gap, which are critical parameters for materials used in organic electronics like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.orgresearcher.life Electron-withdrawing groups, for instance, tend to lower the LUMO energy and decrease the energy gap, which can be beneficial for semiconductor applications. researcher.life
The dioxolane group is generally considered to be a weakly electron-withdrawing or electronically neutral substituent. As a component of the N-benzylaniline structure, it would subtly modulate the electronic landscape of the molecule. Therefore, this compound could be explored as a building block for organic electronic materials. Its electropolymerization could lead to a stable, functional film whose electronic properties are influenced by the dioxolane substituent. Furthermore, deprotection to the aldehyde would allow for further reactions, such as Knoevenagel or Wittig reactions, to attach other electronically active groups, thereby creating more complex and highly tunable materials for optoelectronic applications.
Mechanistic Probes in Chemical Biology (In Vitro Studies)
The concept of using "masked" functional groups that can be activated by a specific trigger is a powerful strategy in chemical biology for developing molecular probes. nih.gov The 1,3-dioxolane group is a classic acid-labile protecting group for aldehydes. wikipedia.org This property can be exploited to design probes that are activated in acidic cellular compartments, such as endosomes and lysosomes (pH 4.5–6.5).
This compound could be investigated as a latent or "pro-probe" for in vitro studies. In its stable dioxolane form, the molecule may exhibit low reactivity towards biological macromolecules. However, upon exposure to an acidic environment, the dioxolane would be hydrolyzed, releasing the highly reactive N-benzyl-3-formylaniline. Aldehydes are electrophiles that can readily react with nucleophilic residues on biomolecules, such as the lysine (B10760008) ε-amino group or the N-terminus of proteins, forming Schiff bases.
This targeted activation could be used to:
Map Acidic Organelles: By attaching a reporter tag (e.g., a fluorophore or a biotin) to the this compound scaffold, the unmasked aldehyde could covalently label proteins specifically within acidic compartments, allowing for their identification and study.
Probe Enzyme Activity: If an enzyme's mechanism generates a localized acidic environment, such a probe could be used to report on that enzyme's activity in vitro.
Develop Covalent Inhibitors: The aldehyde, once unmasked, could act as a warhead to covalently bind to and inhibit the function of a target protein. The use of progestin dioxolane ketals as molecular probes for the progesterone (B1679170) receptor provides a precedent for this type of application. nih.gov
Enzyme Interaction Studies (e.g., Carbonic Anhydrase, Acetylcholinesterase)
Research has shown that N-benzyl aniline derivatives can be potent inhibitors of clinically significant enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE). bozok.edu.trresearchgate.net CAs are involved in various physiological processes, and their inhibition has therapeutic applications. Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a strategy in the management of Alzheimer's disease.
A study on a series of novel N-benzyl and N-allyl aniline derivatives demonstrated their significant inhibitory effects on human carbonic anhydrase isoforms I and II (hCA I and hCA II) and acetylcholinesterase. bozok.edu.tr The half-maximal inhibitory concentration (IC50) values for these derivatives were found to be in the nanomolar range, indicating high potency. bozok.edu.tr Specifically, the IC50 values ranged from 243.11 to 633.54 nM for hCA I, 296.32 to 518.37 nM for hCA II, and 182.45 to 520.21 nM for AChE. bozok.edu.tr The inhibition constants (Ki) were also determined, with values ranging from 202.12 to 635.31 nM for hCA I, 298.57 to 511.18 nM for hCA II, and 149.24 to 519.59 nM for AChE. bozok.edu.tr
While this compound was not specifically tested in these studies, its structural similarity to the investigated compounds suggests that it may also exhibit inhibitory activity against these enzymes. The presence of the N-benzyl aniline core structure is a key feature for the observed biological activity. Further research would be necessary to determine the specific inhibitory profile of this compound and the influence of the 3-(1,3-dioxolan-2-yl) substituent on its potency and selectivity.
| Enzyme | IC50 Range (nM) | Ki Range (nM) |
|---|---|---|
| Human Carbonic Anhydrase I (hCA I) | 243.11 - 633.54 | 202.12 - 635.31 |
| Human Carbonic Anhydrase II (hCA II) | 296.32 - 518.37 | 298.57 - 511.18 |
| Acetylcholinesterase (AChE) | 182.45 - 520.21 | 149.24 - 519.59 |
Ligand Design for Receptor Binding Assays (excluding direct human/animal data)
In the field of medicinal chemistry and drug discovery, the design of selective ligands for specific biological receptors is of paramount importance. The structural motifs within a molecule play a crucial role in its binding affinity and selectivity. The 1,3-dioxolane moiety present in this compound is recognized as a bioisosteric equivalent of the 1,4-benzodioxane (B1196944) nucleus. unimi.it This bioisosteric relationship has been successfully exploited in the design of ligands for various G protein-coupled receptors (GPCRs). unimi.it
The concept of bioisosterism allows for the modification of a lead compound to improve its pharmacodynamic and pharmacokinetic properties without significantly altering its interaction with the biological target. The substitution of a 1,4-benzodioxane group with a 1,3-dioxolane ring can influence factors such as conformational flexibility, polarity, and metabolic stability, which in turn can modulate the ligand's binding profile.
Given this, this compound could serve as a valuable scaffold or intermediate in the design of novel ligands for receptor binding assays. The N-benzyl aniline portion of the molecule provides a basic framework that can be further functionalized to target specific receptors, while the 1,3-dioxolane group can be utilized to fine-tune the binding characteristics. Research in this area would involve the synthesis of a library of derivatives based on the this compound structure and their subsequent evaluation in in vitro receptor binding assays to identify compounds with high affinity and selectivity for a particular receptor subtype.
Catalysis and Organocatalysis Research
For instance, the synthesis of chiral derivatives of this compound could lead to novel bidentate or monodentate ligands for transition metal-catalyzed asymmetric reactions. The steric and electronic properties of the ligand could be tuned by introducing substituents on the aromatic rings or by modifying the dioxolane group. Further investigation is required to explore the synthesis of such chiral ligands and to evaluate their performance in asymmetric transformations.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The N-benzyl aniline scaffold itself can be found in various organocatalysts. The nitrogen atom can act as a Lewis base or be part of a more complex catalytic system.
Currently, there is a lack of specific studies on the organocatalytic applications of this compound. However, the presence of the secondary amine functionality suggests that it could potentially be utilized in reactions that are catalyzed by amines or their derivatives. For example, it could be a precursor for the synthesis of more complex organocatalysts or be used in reactions where a bulky, non-chiral amine base is required. The viability of this compound as an organocatalyst or a precursor to one remains an open area for research.
Sensing and Detection Research
Fluorescent probes and chemosensors are molecules designed to detect and signal the presence of specific analytes through a change in their fluorescence properties. The N-benzyl aniline framework has been incorporated into the design of fluorescent probes. For example, a fluorescent probe for the peripheral benzodiazepine (B76468) receptor was developed containing an N-benzyl group. nih.gov
While this compound itself has not been reported as a fluorescent probe, its structural components suggest a potential starting point for the development of such sensors. The aniline moiety can be a part of a larger conjugated system, which is often a prerequisite for fluorescence. The molecule could be chemically modified to include a fluorophore and a recognition site for a specific analyte. Upon binding of the analyte, a conformational change or an electronic perturbation could lead to a detectable change in the fluorescence signal, such as an increase ('turn-on') or decrease ('turn-off') in intensity, or a shift in the emission wavelength. The development and characterization of this compound-based fluorescent probes represent a promising avenue for future research.
Recognition Elements for Specific Analytes
While direct research on the application of this compound as a specific recognition element in chemical sensors is not extensively documented, the broader class of aniline and N-benzyl aniline derivatives has demonstrated significant potential in this area. These compounds often serve as the core structure for chemosensors designed to detect a variety of analytes, including metal ions and anions. The inherent electronic properties and the presence of the nitrogen atom in the aniline moiety provide a foundation for molecular recognition.
The fundamental principle behind the use of aniline derivatives as recognition elements lies in their ability to interact with specific analytes through various mechanisms. These interactions, which can include coordination, hydrogen bonding, and host-guest complexation, often lead to a measurable change in the physical or chemical properties of the sensor, such as a colorimetric or fluorescent response.
Potential Research Avenues:
Based on the known reactivity and sensing applications of related aniline compounds, several potential research avenues can be explored for this compound.
Metal Ion Detection: A significant area of research for aniline-based compounds is in the development of sensors for heavy and transition metal ions. Aniline derivatives can act as ligands, coordinating with metal ions through the nitrogen atom of the amino group. This coordination can perturb the electronic structure of the molecule, resulting in a detectable optical or electrochemical signal. For instance, aniline trimers have been successfully employed for the colorimetric detection of iron (Fe³⁺), copper (Cu²⁺), and silver (Ag⁺) ions. nih.gov The presence of the benzyl (B1604629) group and the dioxolane moiety in this compound could influence its selectivity and sensitivity towards specific metal cations.
Anion Recognition: The N-H proton of the secondary amine in this compound can potentially act as a hydrogen bond donor, enabling the recognition of various anions. Research on N-aryl-N'-(4-ethyloxybenzoyl) thiourea (B124793) derivatives, which also feature N-H protons, has shown the formation of hydrogen-bonding complexes with anions like fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.gov The interaction with these anions resulted in a noticeable color change, indicating the potential for colorimetric sensing. Similar principles could be applied to develop sensors based on this compound for the detection of environmentally or biologically important anions.
Fluorescent Sensing: The aromatic rings in this compound provide a scaffold that can be functionalized with fluorophores. The binding of an analyte to the aniline nitrogen could modulate the fluorescence properties of the molecule, leading to either "turn-on" or "turn-off" fluorescent sensors. This approach has been utilized in various chemosensors for the sensitive and selective detection of analytes.
Illustrative Examples from Related Compounds:
To highlight the potential of the N-benzylaniline scaffold in analyte recognition, the following table summarizes the sensing applications of structurally related compounds.
| Compound Type | Target Analyte(s) | Detection Method | Key Interaction |
| Aniline Trimer | Fe³⁺, Cu²⁺, Ag⁺ | Colorimetric | Coordination with aniline moiety |
| N-aryl-N'-(4-ethyloxybenzoyl) thioureas | F⁻, CH₃COO⁻, H₂PO₄⁻ | Colorimetric | Hydrogen bonding |
| N-Benzylaniline | Nitrite (in azo dye formation) | Spectrophotometric | Chemical reaction |
This data underscores the versatility of the aniline and N-benzylaniline frameworks in the design of chemical sensors. Future research could focus on synthesizing and characterizing derivatives of this compound and evaluating their interactions with a range of cations and anions to unlock their potential as novel recognition elements for specific analytes.
Structure Activity/property Relationships of N Benzyl 3 1,3 Dioxolan 2 Yl Aniline Derivatives
Influence of Substituent Effects on Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of N-benzyl-3-(1,3-dioxolan-2-yl)aniline are profoundly influenced by substituents on both the aniline (B41778) and benzyl (B1604629) rings. These effects can be broadly categorized into electronic and steric contributions.
Electronic Effects on the Aniline and Benzyl Moieties
The electronic nature of substituents dictates the electron density distribution across the molecule, which in turn affects its reactivity, particularly at the aniline nitrogen and the aromatic rings.
Aniline Moiety: The aniline nitrogen atom possesses a lone pair of electrons that can be delocalized into the aniline ring, activating it towards electrophilic substitution. The 1,3-dioxolane (B20135) group at the meta-position of the aniline ring is generally considered to be a weak electron-withdrawing group due to the inductive effect of the oxygen atoms. This effect slightly deactivates the aniline ring compared to unsubstituted aniline.
Substituents on the aniline ring can significantly alter this electronic balance. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) would increase the electron density on the ring and the basicity of the nitrogen atom, enhancing reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) would decrease the ring's electron density and the nitrogen's basicity, making electrophilic attack more difficult. semanticscholar.org Quantum chemical calculations on substituted anilines have shown that EDGs increase the C-N bond length and the barrier to inversion of the amino group, while EWGs have the opposite effect. semanticscholar.org
Benzyl Moiety: Substituents on the benzyl ring primarily influence the reactivity of the benzylic C-H bonds and the stability of any intermediates formed at that position, such as radicals or carbocations. For instance, in reactions involving the benzyl group, such as hydrogenolysis, the electronic properties of substituents on the benzene (B151609) ring play a crucial role. researchgate.net Electron-donating groups can stabilize a positive charge buildup in a transition state, potentially accelerating certain reactions. Studies on the hydrogenolysis of substituted benzyl groups have indicated that the suppressive effect of substituents is more closely linked to their electronic properties than to steric hindrance. researchgate.net
Steric Hindrance and Conformational Preferences
Steric hindrance, arising from the spatial arrangement of atoms, plays a critical role in determining the preferred conformation of the molecule and the accessibility of its reactive sites. In this compound, the bulky benzyl and dioxolanyl groups influence the geometry around the central nitrogen atom.
Primary steric effects result from repulsions between non-bonded atoms, which can increase the energy of a system. unina.it The introduction of bulky substituents, particularly at the ortho positions of either aromatic ring, would significantly impact the molecule's preferred conformation. For instance, in N-benzyl-2,4,6-trisubstituted anilines, the bulky groups on the aniline ring can restrict rotation around the C-N bonds, influencing both reactivity and spectroscopic properties. dergipark.org.tr
Crystal structure analysis of N-benzyl-3-nitroaniline, a close analogue, reveals a bent conformation with a C-N-C-C torsion angle of 72.55 (19)°. nih.govresearchgate.net The dihedral angle between the two aromatic ring planes is 86.0 (6)°, indicating a non-planar structure where the rings are nearly perpendicular to each other. nih.govresearchgate.net This twisted conformation is a direct consequence of minimizing steric repulsion between the two rings. This steric clash prevents the molecule from adopting a planar conformation, which would otherwise maximize π-system conjugation.
Stereochemical Considerations and Enantioselective Synthesis (if applicable to chiral derivatives)
The parent compound, this compound, is achiral. However, the introduction of substituents can create chiral centers, leading to enantiomers. For example, substitution at the benzylic carbon or the creation of a chiral center on the dioxolane ring would result in a chiral molecule.
In such cases, enantioselective synthesis becomes a critical consideration for accessing stereochemically pure compounds. Modern synthetic methods, such as asymmetric cross-coupling reactions, have proven effective for creating chiral N-benzylic structures. For instance, Ni/photoredox dual catalysis has been successfully employed for the enantioselective cross-coupling of N-heterobenzylic trifluoroborate salts with aryl bromides, yielding highly enantioenriched products. nih.gov This approach allows for the systematic variation of the aryl component, which is valuable for structure-activity relationship studies. nih.gov Similar strategies could potentially be adapted for the asymmetric synthesis of chiral derivatives of this compound.
Conformational Analysis and Its Impact on Molecular Recognition or Chemical Behavior
The conformational flexibility of this compound is a key determinant of its chemical behavior. The molecule can adopt various conformations due to rotation around the C-N and C-C single bonds.
As established by the crystal structure of N-benzyl-3-nitroaniline, the molecule favors a significantly non-planar conformation. nih.govresearchgate.net The torsion angle around the aniline C-N bond and the large dihedral angle between the rings are crucial conformational parameters. This twisted structure minimizes steric hindrance but also limits the electronic communication between the two aromatic systems. unina.it
Table 1: Crystallographic Data for the Analogous Compound N-benzyl-3-nitroaniline
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Conformation | Bent |
| C-N-C-C Torsion Angle | 72.55 (19)° |
| Dihedral Angle Between Rings | 86.0 (6)° |
Data sourced from Stilinović, V. & Portada, T. (2011). nih.govresearchgate.net
Design Principles for Modulating Chemical Properties
Modifying the chemical properties of this compound—such as its stability, solubility, and reactivity—can be achieved through rational design principles based on the structure-property relationships discussed.
Solubility: Solubility can be tuned by introducing polar or ionizable functional groups. For instance, adding hydroxyl (-OH), carboxylic acid (-COOH), or amine (-NH₂) groups would increase aqueous solubility. Conversely, incorporating larger, nonpolar alkyl or aryl groups would enhance solubility in nonpolar organic solvents.
Stability: The stability of the molecule can be influenced by protecting potentially reactive sites. For example, the aniline C-N bond can be susceptible to cleavage under certain conditions (e.g., hydrogenolysis). The rate of such reactions can be modulated by substituents on the benzyl ring; electron-donating groups can sometimes suppress hydrogenolysis. researchgate.net
Reactivity: The reactivity of the aromatic rings towards electrophilic or nucleophilic substitution can be precisely controlled. Placing strong electron-donating groups on one ring will activate it for electrophilic attack, while placing electron-withdrawing groups will deactivate it. This allows for selective functionalization of one ring over the other. Similarly, the basicity and nucleophilicity of the aniline nitrogen can be fine-tuned with substituents on the aniline ring.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are statistical tools used to correlate a molecule's structural or physicochemical properties with its activity or a specific chemical property. conicet.gov.ar While no specific QSAR/QSPR studies focused on the chemical behavior of this compound were found, the methodology can be described in the context of this molecular class.
A QSPR study on this compound and its derivatives would involve several steps:
Dataset Compilation: A series of derivatives would be synthesized, and a specific chemical property (e.g., reaction rate constant, pKa, solubility in a given solvent) would be measured experimentally.
Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological properties. nih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would be used to build a mathematical equation that links the calculated descriptors to the measured property. nih.gov
Model Validation: The predictive power of the resulting model would be rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation.
For N-benzylaniline derivatives, key descriptors in a QSPR model for reactivity might include Hammett constants (σ) for substituents, HOMO/LUMO energy levels, and steric parameters like Taft's E_s. Such models could provide valuable quantitative insights into how structural modifications influence chemical behavior and guide the design of new derivatives with desired properties.
Conclusion and Future Research Directions
Summary of Current Academic Understanding
N-benzyl-3-(1,3-dioxolan-2-yl)aniline is a distinct organic compound that integrates an N-benzylaniline core with a 1,3-dioxolane (B20135) substituent. The academic literature on this specific molecule is sparse, necessitating an understanding built upon the well-documented chemistry of its constituent functional groups. The N-benzylaniline framework is a recognized structural motif in medicinal chemistry and materials science. Derivatives of N-benzylaniline have been investigated for a range of biological activities, including antimicrobial and anticancer properties. For instance, certain N-benzylaniline derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) google.com. Furthermore, the aminomethylene hydrochloride moiety, which is structurally related to the N-benzyl group, has been explored in the development of antimitotic agents that inhibit tubulin polymerization nih.gov. In the realm of material science, N-benzylaniline can undergo electrochemical oxidation to form conductive polymer films, indicating potential applications in optoelectronics .
The 1,3-dioxolane group is frequently employed in organic synthesis as a protecting group for aldehydes and ketones due to its stability under basic and nucleophilic conditions and its susceptibility to acidic hydrolysis wikipedia.orgorganic-chemistry.org. Beyond its role in protection, the 1,3-dioxolane ring is a feature in various biologically active natural products and synthetic compounds, exhibiting antifungal and antibacterial properties nih.gov. Its presence can influence the solubility, stability, and pharmacokinetic profile of a molecule. Therefore, the current academic understanding of this compound is largely theoretical, based on the known characteristics of N-benzylanilines and 1,3-dioxolanes. The molecule is anticipated to possess a unique combination of electronic and steric properties conferred by these two key functionalities.
Identification of Knowledge Gaps and Unexplored Research Avenues
The most significant knowledge gap concerning this compound is the near absence of empirical data on its synthesis, characterization, and functional properties. While the synthesis of N-benzylaniline derivatives is well-established, specific methodologies for the introduction of a 1,3-dioxolane group at the meta-position of the aniline (B41778) ring in the presence of a benzyl (B1604629) group on the nitrogen are not extensively detailed.
Key unexplored research avenues include:
Systematic Synthesis and Characterization: There is a need for the development and optimization of a reliable synthetic route to produce this compound in high yield and purity. Following a successful synthesis, comprehensive characterization using modern spectroscopic and crystallographic techniques is essential to fully elucidate its molecular structure.
Physicochemical Properties: A thorough investigation of its fundamental physicochemical properties, such as solubility, pKa, and electrochemical behavior, is required.
Biological Activity Screening: The potential of this compound as a therapeutic agent remains entirely unexplored. Systematic screening against a broad range of biological targets, including bacterial and fungal strains, cancer cell lines, and specific enzymes, could reveal novel bioactivities.
Material Science Applications: The influence of the 1,3-dioxolane substituent on the electropolymerization of the N-benzylaniline core has not been investigated. Research into the properties of polymers derived from this monomer could open new avenues in the development of functional organic materials.
Chemical Reactivity Studies: A detailed examination of the reactivity of both the N-benzylamino and the 1,3-dioxolane moieties within this specific molecular context is necessary to understand its stability and potential for further chemical modification.
Potential for Development of Novel Synthetic Methodologies
The synthesis of this compound presents an opportunity for the development of novel and efficient synthetic strategies. Conventional methods for the synthesis of N-benzylanilines often involve the benzylation of anilines with benzyl halides or the reductive amination of benzaldehyde (B42025) with anilines dergipark.org.tr.
One potential synthetic approach could involve a two-step process:
Formation of 3-(1,3-dioxolan-2-yl)aniline (B1277344): This intermediate could be prepared from 3-aminobenzaldehyde (B158843) through an acid-catalyzed reaction with ethylene (B1197577) glycol to form the cyclic acetal (B89532) organic-chemistry.org.
N-Benzylation: The resulting 3-(1,3-dioxolan-2-yl)aniline could then be subjected to N-benzylation using benzyl bromide or benzyl chloride in the presence of a base dergipark.org.tr.
Alternatively, a convergent synthesis could be explored, where N-benzylaniline is first synthesized and then functionalized at the meta-position. However, this approach may be complicated by the directing effects of the N-benzylamino group.
Further research could focus on the development of one-pot synthetic methodologies or the use of novel catalytic systems to improve reaction efficiency and reduce waste. For instance, gold-catalyzed reactions have been shown to be effective in the synthesis of N-benzylaniline from nitrobenzene (B124822) and benzyl alcohol rsc.org. The adaptation of such catalytic systems for the synthesis of this compound could represent a significant advancement.
| Proposed Synthetic Step | Reagents and Conditions | Key Considerations |
| Acetal Formation | 3-aminobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid) | Removal of water to drive the reaction to completion. |
| N-Benzylation | 3-(1,3-dioxolan-2-yl)aniline, benzyl halide, base (e.g., potassium carbonate) | Potential for over-alkylation to the dibenzyl product. |
| Reductive Amination | 3-(1,3-dioxolan-2-yl)aniline, benzaldehyde, reducing agent (e.g., sodium borohydride) | A two-step, one-pot procedure may be feasible. |
Emerging Applications in Advanced Chemical Sciences and Technologies
While speculative due to the lack of direct research, the unique structure of this compound suggests several potential emerging applications:
"Protecting Group-Active Moiety" Bifunctional Molecules: This compound could serve as a precursor to molecules where the 1,3-dioxolane acts as a latent aldehyde. Under specific conditions, such as in an acidic tumor microenvironment, the dioxolane could be hydrolyzed to release a reactive aldehyde, potentially leading to targeted drug delivery or the activation of a therapeutic agent.
Novel Monomers for Functional Polymers: The electropolymerization of this compound could lead to the formation of polymers with tailored properties. The 1,3-dioxolane groups appended to the polymer backbone could be subsequently modified to introduce other functionalities, creating materials for sensors, smart coatings, or separation membranes.
Probes for Chemical Biology: The compound could be functionalized with fluorescent tags or other reporter groups to serve as a chemical probe for studying biological processes where either the N-benzylaniline or the 1,3-dioxolane moiety can interact with specific biological targets.
Building Blocks in Complex Molecule Synthesis: The differential reactivity of the N-benzylamino and 1,3-dioxolane groups makes this molecule a potentially valuable intermediate in the synthesis of more complex heterocyclic systems or natural product analogues.
Prospects for Interdisciplinary Collaborations
The exploration of this compound's potential offers fertile ground for interdisciplinary collaborations:
Organic Chemistry and Medicinal Chemistry: Synthetic organic chemists could collaborate with medicinal chemists to design and synthesize libraries of derivatives based on this scaffold. These libraries could then be screened for a wide range of biological activities, with the aim of identifying lead compounds for drug discovery programs.
Materials Science and Electrochemistry: Materials scientists and electrochemists could work together to investigate the electropolymerization of this compound and characterize the resulting polymers. This collaboration could lead to the development of new conductive materials with novel properties and applications.
Chemical Biology and Pharmacology: Chemical biologists could utilize this molecule to develop new tools for studying biological systems, while pharmacologists could investigate the mechanisms of action of any biologically active derivatives that are discovered.
Computational Chemistry and Experimental Chemistry: Computational chemists could perform theoretical studies to predict the properties and reactivity of this compound, guiding the efforts of experimental chemists in their synthetic and analytical work. The interdisciplinary nature of aniline chemistry has been highlighted as a valuable approach in chemical education, and this compound could serve as a case study for such an approach mdpi.com.
Q & A
Q. How can I optimize the synthesis of N-benzyl-3-(1,3-dioxolan-2-yl)aniline to achieve high yields?
Methodological Answer: A two-step approach is recommended:
- Step 1 : Start with 2-(2-bromo-5-nitrophenyl)-1,3-dioxolane, synthesized under standard conditions (94% yield).
- Step 2 : Reduce the nitro group using iron and ammonium chloride, achieving 96% yield for 4-bromo-3-(1,3-dioxolan-2-yl)aniline. Subsequent N-benzylation can be performed using benzyl halides under basic conditions . Key factors include stoichiometric control of reducing agents and inert atmosphere to prevent side reactions.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using coupling patterns (e.g., dioxolane protons at δ 4.0–5.0 ppm; aromatic protons at δ 6.5–7.5 ppm).
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. For example, a related compound (C2-Gc13) showed an HRMS m/z of 434.1965 (calc. 434.1962) .
- Chromatography : Use n-pentane:EtOAc (20:1) for purification, as demonstrated in analogous dioxolane-containing anilines .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Refer to SDS guidelines for structurally similar aniline derivatives:
- Use fume hoods, nitrile gloves, and eye protection.
- Store in airtight containers at 2–8°C.
- Emergency procedures include immediate decontamination with water and consultation with occupational health services .
Advanced Research Questions
Q. How can I resolve regioselectivity challenges during functionalization of the dioxolane ring?
Methodological Answer:
- Protection/Deprotection Strategy : Use acid-labile dioxolane protection. For example, trifluoromethanesulfonate intermediates allow selective substitution at the para position of the aniline ring .
- Computational Modeling : Apply DFT calculations to predict electrophilic aromatic substitution sites. Validate with kinetic studies (e.g., monitoring by in-situ NMR) .
Q. What crystallographic tools are suitable for determining the crystal structure of this compound?
Methodological Answer:
- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. High-resolution data (>1.0 Å) is critical for resolving dioxolane ring conformations .
- ORTEP-3 : Visualize thermal ellipsoids and validate bond angles/distances. For example, a related dioxolane-aniline derivative showed C-O bond lengths of 1.41–1.43 Å .
Q. How can I analyze discrepancies in synthetic yields reported across studies?
Methodological Answer:
Q. What advanced oxidation processes (AOPs) are effective for degrading aniline derivatives in wastewater?
Methodological Answer:
Q. How can I design pharmacologically active analogs of this compound?
Methodological Answer:
- Scaffold Modification : Introduce triazole or morpholine groups to enhance binding to enzymes like methionyl aminopeptidase (Ki < 50 nM).
- In Silico Screening : Use docking studies with Co(II)-substituted protein active sites to prioritize analogs .
Data Contradiction Analysis
Q. Why do NMR spectra of similar dioxolane-anilines show variability in aromatic proton shifts?
Methodological Answer:
Q. How do I reconcile conflicting reports on the environmental persistence of aniline derivatives?
Methodological Answer:
- Soil Layer Studies : Use column experiments with varying pumping speeds to model vertical migration. Aniline’s half-life ranges from 7 days (surface soil) to 30 days (subsurface) due to microbial activity gradients .
- Degradation Pathways : Compare abiotic (hydrolysis, photolysis) vs. biotic (oxidase enzymes) mechanisms using isotopic labeling (e.g., ¹⁴C-aniline) .
Methodological Tables
Table 1 : Key Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O, 80°C | 96% | |
| Dioxolane Deprotection | HCl (1M), THF, RT | >99% | |
| Benzylation | BnBr, K₂CO₃, DMF, 60°C | 77–85% |
Table 2 : HRMS Data for Structural Validation
| Compound | [M+H]+ (Calc.) | [M+H]+ (Exp.) | Error (ppm) |
|---|---|---|---|
| C2-Gc13 | 434.1962 | 434.1965 | 0.7 |
| 4.3o (Analog) | 207.0998 | 207.1001 | 1.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
